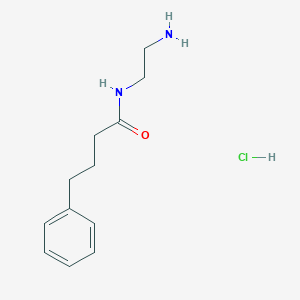

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-Aminoethyl)biotinamide hydrochloride” is a substituted biotin used for intracellular labeling and neuronal tracing studies . It has a molecular weight of 322.85 and is soluble in water and DMSO .

Chemical Reactions Analysis

“N-(2-Aminoethyl)maleimide Hydrochloride” is used as a monomer for polymerization reactions, and it may be used to synthesize polymers for nucleic acid complexation and polyplex formation .Physical And Chemical Properties Analysis

“N-(2-Aminoethyl)biotinamide hydrochloride” is a solid substance with a molecular weight of 322.85 . “N-(2-Aminoethyl)maleimide Hydrochloride” is a white to almost white powder or crystal with a melting point of 163 °C .Wissenschaftliche Forschungsanwendungen

Kinetics and Mechanism of Chemical Reactions

Research on substituted 4-chloro-N-phenylbutanamides, closely related to N-(2-aminoethyl)-4-phenylbutanamide hydrochloride, reveals insights into the kinetics and mechanism of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones in basic mediums. Such studies contribute to understanding the chemical behavior and reaction pathways of phenylbutanamide derivatives, which can be essential for developing synthetic methodologies and understanding reaction dynamics in organic chemistry (Sedlák et al., 2002).

Synthesis and Characterization of Derivatives

Research into the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide showcases methodologies for reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile, which parallels the synthetic approach that might be used for N-(2-aminoethyl)-4-phenylbutanamide hydrochloride. Such studies are pivotal for the development of new chemical entities with potential biological activity (Manojkumar et al., 2013).

Development of Novel Anticonvulsants

Investigations into primary amino acid derivatives, including structures similar to N-(2-aminoethyl)-4-phenylbutanamide hydrochloride, have identified compounds with pronounced activities in anticonvulsant models. Such research is instrumental in identifying new therapeutic agents for neurological disorders, showcasing the potential of phenylbutanamide derivatives in medicinal chemistry (King et al., 2011).

Neuroprotective Effects and Treatment of Cerebral Ischemia

Sodium 4-phenylbutyrate, a compound related in structure and function to N-(2-aminoethyl)-4-phenylbutanamide hydrochloride, has been researched for its neuroprotective effects on cerebral ischemic injury. This work highlights the broader potential of phenylbutanamide derivatives in treating neurological conditions, suggesting areas where N-(2-aminoethyl)-4-phenylbutanamide hydrochloride could be of interest (Qi et al., 2004).

Safety And Hazards

Zukünftige Richtungen

“N-(2-Aminoethyl)biotinamide hydrochloride” is currently used for intracellular labeling and neuronal tracing studies . “2-Aminoethylmethacrylamide hydrochloride” is used to synthesize polymers for nucleic acid complexation and polyplex formation . These applications suggest potential future directions in biomedical research and materials science.

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-4-phenylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c13-9-10-14-12(15)8-4-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSWSYGIFITQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-4-phenylbutanamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2929410.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine](/img/structure/B2929411.png)

![5-(3-chlorophenyl)-1-(2-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2929415.png)

![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)